Scientific Field: Organic Chemistry
Application Summary: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science.
Methods of Application: This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.
Scientific Field: Medicinal Chemistry
Application Summary: Sulfonyl fluorides are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis.
Methods of Application: Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides.
Methods of Application: This method involves the use of photocatalysis, which harnesses light to form new chemical bonds under mild conditions, typically enables reactions with exceptional functional group compatibility and avoids the use of toxic and hazardous reagents.
Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .
4-Chloro-2-fluorobenzene-1-sulfonyl fluoride is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine and fluorine atoms, along with a sulfonyl fluoride group. Its molecular formula is C6H4ClF2O2S, and it has a molecular weight of approximately 196.62 g/mol. The presence of the sulfonyl fluoride functional group makes this compound particularly reactive, allowing it to participate in various
The biological activity of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride is primarily attributed to its ability to modify proteins and enzymes. The reactive sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity. This property makes it a useful tool in biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Several methods exist for synthesizing 4-chloro-2-fluorobenzene-1-sulfonyl fluoride:
4-Chloro-2-fluorobenzene-1-sulfonyl fluoride finds applications across various fields:
Studies on the interactions of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride with biological molecules have shown its potential as an irreversible inhibitor for several enzymes. The sulfonyl fluoride group reacts with nucleophilic sites on enzymes, leading to permanent modifications that can alter enzyme activity significantly. These interactions are crucial for understanding enzyme mechanisms and designing targeted inhibitors for therapeutic applications.
Several compounds share structural similarities with 4-chloro-2-fluorobenzene-1-sulfonyl fluoride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluorobenzenesulfonyl fluoride | C6H4BrF2O2S | Contains bromine instead of chlorine; used similarly in synthesis. |
4-Chlorobenzenesulfonyl fluoride | C6H5ClO2S | Lacks fluorine; simpler structure used in various applications. |
4-Fluorobenzenesulfonyl fluoride | C6H5F2O2S | Contains two fluorine atoms; enhances reactivity compared to chlorine. |
The uniqueness of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride lies in its specific combination of halogen substituents, which influences its reactivity profile and biological activity compared to these similar compounds.
4-Chloro-2-fluorobenzene-1-sulfonyl fluoride (C₆H₃ClF₂O₂S) features a benzene ring substituted with chlorine at position 4, fluorine at position 2, and a sulfonyl fluoride (–SO₂F) group at position 1 [1]. The molecular geometry is influenced by the strong electron-withdrawing effects of the sulfonyl fluoride group, which creates a planar configuration around the sulfur atom. The chlorine and fluorine substituents adopt ortho and para positions relative to the sulfonyl group, respectively, resulting in a distorted tetrahedral geometry at the sulfur center.
Conformational analysis reveals minimal rotational freedom due to the rigid sulfonyl fluoride moiety. The fluorine atom at position 2 introduces steric hindrance with adjacent substituents, stabilizing the molecule in a single dominant conformation. X-ray crystallography of analogous sulfonyl fluorides confirms this planar arrangement, with bond angles of approximately 117° for O–S–O and 104° for F–S–O [3].
The compound exhibits significant charge polarization. Natural Population Analysis (NPA) calculations show a partial positive charge on the sulfur atom (+1.32 e) and negative charges on the oxygen (–0.68 e) and fluorine (–0.45 e) atoms [1]. The chlorine atom carries a slight negative charge (–0.12 e) due to its electronegativity, while the aromatic ring experiences electron withdrawal from the sulfonyl group, reducing π-electron density.
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict a highest occupied molecular orbital (HOMO) energy of –6.8 eV and a lowest unoccupied molecular orbital (LUMO) energy of –1.9 eV, indicating moderate electrophilicity . The HOMO is localized on the sulfonyl group, while the LUMO resides on the aromatic ring, suggesting reactivity toward nucleophilic aromatic substitution.
Infrared spectroscopy reveals key functional group vibrations:
Attenuated Total Reflectance (ATR) IR spectra show additional bending modes:
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
¹⁹F NMR (376 MHz, CDCl₃):
Electrospray Ionization (ESI) mass spectrometry shows:
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.8 |
Ethanol | 45.2 |
Dichloromethane | 112.4 |
Hexane | 3.1 |
The compound follows the solubility trend: halogenated solvents > ethers > alcohols > alkanes, consistent with its moderate polarity (calculated dipole moment: 3.8 D) .
DFT optimizations at the ωB97X-D/def2-TZVP level predict:
Ion mobility spectrometry (IMS) predictions for different adducts:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 212.958 | 131.1 |
[M+Na]+ | 234.940 | 143.2 |
[M-H]- | 210.944 | 133.5 |